2-Difluoromethoxy-3-fluoroisonicotinic acid
CAS No.: 1806315-88-7
VCID: VC2771199
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Difluoromethoxy-3-fluoroisonicotinic acid is a synthetic organic compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . It is also known by its CAS number, 1806315-88-7, and other synonyms such as 2-(difluoromethoxy)-3-fluoropyridine-4-carboxylic acid . This compound belongs to the class of pyridinecarboxylic acids, which are derivatives of pyridine with a carboxylic acid group attached to the ring. Synthesis and AvailabilityThe synthesis of 2-Difluoromethoxy-3-fluoroisonicotinic acid typically involves complex organic chemistry reactions, often starting from pyridine derivatives. The compound is available for purchase from chemical suppliers, indicating its commercial availability for research and development purposes . Potential ApplicationsWhile specific applications of 2-Difluoromethoxy-3-fluoroisonicotinic acid are not widely documented, compounds with similar structures are often explored in drug discovery due to their ability to modulate the properties of bioactive molecules . The difluoromethyl functionality, in particular, has been noted for its utility in drug design, suggesting potential applications in pharmaceutical research . Research Findings and Future DirectionsResearch on 2-Difluoromethoxy-3-fluoroisonicotinic acid is limited, but its structural features suggest potential for further investigation in fields such as medicinal chemistry. The compound's unique fluorinated groups could offer advantages in terms of stability and bioavailability, which are crucial factors in drug development. |
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CAS No. | 1806315-88-7 |
Product Name | 2-Difluoromethoxy-3-fluoroisonicotinic acid |
Molecular Formula | C7H4F3NO3 |
Molecular Weight | 207.11 g/mol |
IUPAC Name | 2-(difluoromethoxy)-3-fluoropyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C7H4F3NO3/c8-4-3(6(12)13)1-2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13) |
Standard InChIKey | BRNDMRCEXAZOBP-UHFFFAOYSA-N |
SMILES | C1=CN=C(C(=C1C(=O)O)F)OC(F)F |
Canonical SMILES | C1=CN=C(C(=C1C(=O)O)F)OC(F)F |
PubChem Compound | 121228458 |
Last Modified | Aug 16 2023 |
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